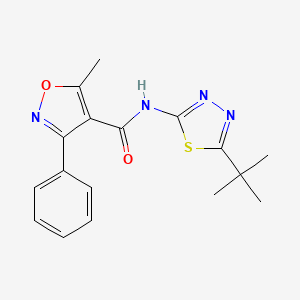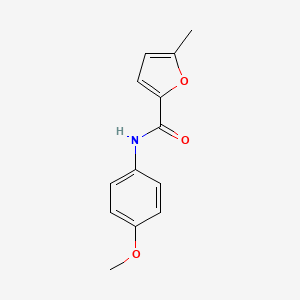![molecular formula C16H16O3 B5745250 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one, also known as PFC, is a natural compound found in certain plant species. It has gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one is not fully understood. However, studies have suggested that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one exerts its effects through multiple pathways. One proposed mechanism is through the inhibition of NF-κB, a transcription factor involved in inflammation and cancer. 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can induce cell cycle arrest and apoptosis in cancer cells. 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS). In vivo studies have shown that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can protect against oxidative stress and inflammation in animal models of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been found to be relatively stable and easy to synthesize. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one. Additionally, more research is needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Another area of interest is its potential in the treatment of neurodegenerative disorders. Studies have shown that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can protect against oxidative stress and inflammation, which are implicated in these diseases. Further research is needed to determine its efficacy in animal models of neurodegenerative disorders.
Synthesemethoden
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can be synthesized through a multi-step process starting from 2,3-dihydroxybenzaldehyde. The process involves several reactions, including condensation, cyclization, and oxidation. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. Studies have shown that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been found to protect against oxidative stress and inflammation, which are implicated in various diseases such as cardiovascular disease, neurodegenerative disorders, and diabetes.
Eigenschaften
IUPAC Name |
2,3,4,8,9-pentamethylfuro[2,3-f]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-7-6-12-14(8(2)9(3)16(17)19-12)15-13(7)10(4)11(5)18-15/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBVOGXUGKSKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

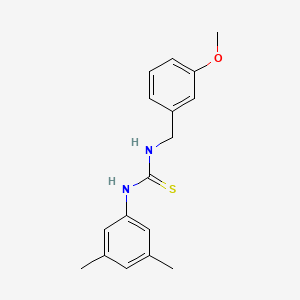
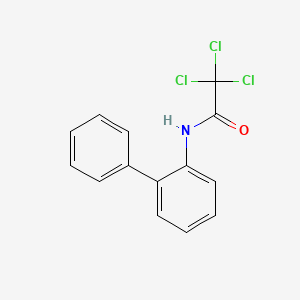
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
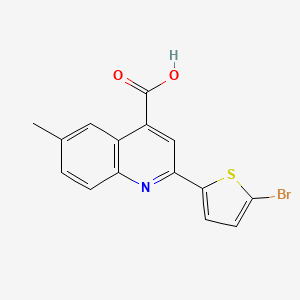
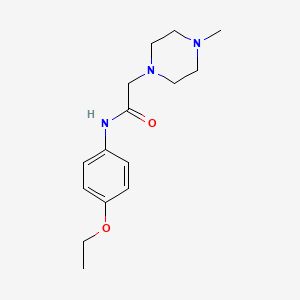
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)
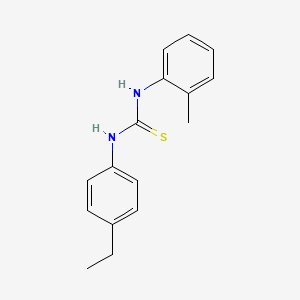

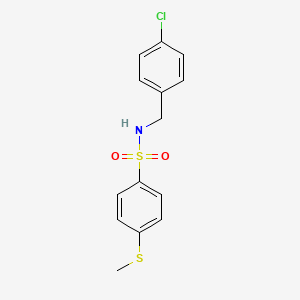
![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
